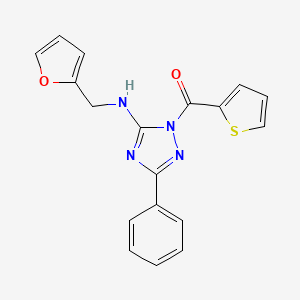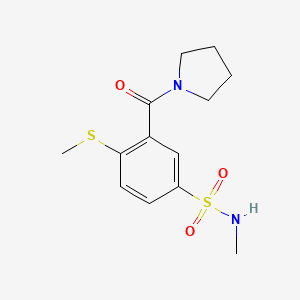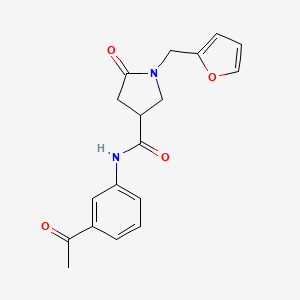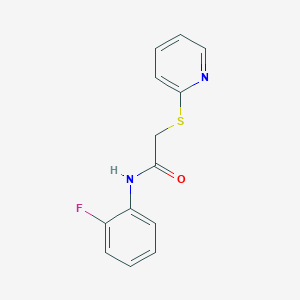
N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine
Vue d'ensemble
Description
N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine, also known as FTI-277, is a small molecule inhibitor that targets the farnesyltransferase enzyme. Farnesyltransferase is an important enzyme that is involved in the post-translational modification of proteins, specifically the addition of a farnesyl group to the C-terminus of proteins that contain a CaaX motif. This modification is necessary for the proper localization and function of these proteins, including oncogenic proteins such as Ras. FTI-277 has been studied extensively for its potential as an anti-cancer agent and has shown promising results in preclinical studies.
Mécanisme D'action
N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine works by inhibiting the farnesyltransferase enzyme, which is responsible for adding a farnesyl group to the C-terminus of proteins that contain a CaaX motif. This modification is necessary for the proper localization and function of these proteins. By inhibiting the farnesylation of these proteins, N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine can disrupt their function and induce cell death. Specifically, N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine targets the alpha subunit of farnesyltransferase, which is responsible for binding to the CaaX motif of target proteins.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo. N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine in lab experiments is its specificity for the farnesyltransferase enzyme. This allows for targeted inhibition of oncogenic proteins such as Ras, without affecting other cellular processes. However, one limitation of using N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are a number of future directions for research involving N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine. One area of interest is the development of more potent and selective inhibitors of farnesyltransferase. In addition, research is needed to better understand the mechanisms of action of N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine and how it interacts with other cellular processes. Finally, there is a need for further preclinical and clinical studies to evaluate the efficacy and safety of N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine as an anti-cancer agent.
Applications De Recherche Scientifique
N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to conventional chemotherapy. N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine works by inhibiting the farnesylation of oncogenic proteins such as Ras, which are involved in the regulation of cell growth and proliferation. By inhibiting the farnesylation of these proteins, N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine can disrupt their function and induce cell death.
Propriétés
IUPAC Name |
[5-(furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c23-17(15-9-5-11-25-15)22-18(19-12-14-8-4-10-24-14)20-16(21-22)13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKBIBLRYGXZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CO3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-3-phenyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4736780.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4736789.png)
![4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4736799.png)
![methyl (5-{3-bromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4736816.png)

![N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4736842.png)
![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4736847.png)
![4-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4736854.png)

![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-isopropylpropanamide](/img/structure/B4736874.png)
![3-allyl-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4736877.png)
![5-{4-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4736884.png)